molecular formula C28H23Cl2N3O4S B4579014 2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

Cat. No. B4579014
M. Wt: 568.5 g/mol
InChI Key: OAZUHFBLYKEHSN-UHFFFAOYSA-N
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Description

This compound is part of a broader family of chemicals that have been synthesized and studied for their potential applications in various fields. These compounds often feature in research for their unique structural and functional properties, which can be leveraged in material science, pharmacology, and chemistry.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting with basic building blocks and employing conditions that enable the formation of the desired complex structures. For instance, derivatives of pyrazole and thiazole have been synthesized through reactions that involve specific reagents and catalysts under controlled conditions to ensure the high yield and purity of the final product (Pettinari et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds within this family is often characterized using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules. The molecular structure and spectroscopic data for a related compound were obtained using density functional theory (DFT) calculations, highlighting the importance of computational methods in supplementing experimental data (Viji et al., 2020).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including substitution and addition reactions, depending on the functional groups present. The reactivity can be influenced by factors such as the electronic configuration, the presence of electron-donating or withdrawing groups, and the compound's overall structural conformation. Research into bis(pyrazol-1-yl)methane ligands, for example, explores the coordination behavior toward different metals, demonstrating the compound's versatility in forming complexes (Antiñolo et al., 1998).

Physical Properties Analysis

The physical properties, including melting points, solubility in various solvents, and crystalline structure, are essential for understanding how these compounds can be manipulated and used in practical applications. The crystallization behavior and solvate formation, as observed in certain iron(II) complexes, provide insight into the intermolecular interactions that influence the compound's physical properties (Znovjyak et al., 2023).

Chemical Properties Analysis

The chemical properties are directly related to the compound's functional groups and molecular structure. Studies often focus on understanding how these compounds interact with other chemicals, their stability under different conditions, and their reactivity towards various reagents. Quantum chemical calculations, for instance, offer a deep dive into the electronic properties and potential reactivity sites within the molecule, aiding in the prediction of its behavior in chemical reactions (Kerru et al., 2019).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of complex molecules involving chlorophenyl, fluorophenyl, 1H-pyrazole, thiazole, and benzonitrile units has been reported, showcasing the ability to create diverse and planar molecular structures suitable for detailed structural characterization via single-crystal diffraction techniques. Such molecules exhibit interesting conformational properties and have the potential for forming dimers through hydrogen bonds, which could be relevant for the development of new materials with specific optical or electronic properties (Shahani et al., 2010).

Antitumor Activity

Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising antitumor activities against hepatocellular carcinoma (HepG2) cell lines. This suggests potential applications of these compounds in developing new anticancer agents. The structural specificity and activity relationship provide a foundation for further exploration in medicinal chemistry (Gomha et al., 2016).

Photophysical Properties

Compounds related to the title chemical have been studied for their photophysical properties, including absorption, emission, and fluorescence quantum yield in various solvents. These studies reveal the potential of such compounds as fluorescent chemosensors for metal ions, particularly for the selective detection of Fe3+ ions. This application is crucial for environmental monitoring and industrial process control (Khan, 2020).

Corrosion Inhibition

Thiazole derivatives, including those structurally similar to the compound , have been evaluated for their corrosion inhibition performance on metal surfaces. Through quantum chemical parameters and molecular dynamics simulations, these studies provide insights into the molecular interactions between the inhibitor molecules and metal surfaces, indicating potential applications in protecting metals from corrosion (Kaya et al., 2016).

Nonlinear Optical (NLO) Properties

Theoretical studies on related thiazole derivatives have explored their intramolecular hydrogen bonding and its impact on NLO properties. Such investigations reveal the potential of these compounds for applications in the development of new materials with specific optical characteristics, important for telecommunications and information processing technologies (Castro et al., 2007).

properties

IUPAC Name

2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2N3O4S/c1-34-21-11-7-17(13-23(21)36-3)26-25(30)27(18-8-12-22(35-2)24(14-18)37-4)33(32-26)28-31-20(15-38-28)16-5-9-19(29)10-6-16/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZUHFBLYKEHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)OC)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
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2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
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2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
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2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
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2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
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2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

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